molecular formula C12H7F3O3S B3377172 5-[3-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid CAS No. 1261747-75-4

5-[3-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid

Cat. No.: B3377172
CAS No.: 1261747-75-4
M. Wt: 288.24 g/mol
InChI Key: QXAXDPBEGZAJOF-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid (CAS: Not explicitly provided in evidence; related compounds in and suggest structural analogs) is a fluorinated thiophene derivative with a trifluoromethoxy-substituted phenyl group at the 3-position of the thiophene ring. Its molecular formula is inferred as $ \text{C}{12}\text{H}7\text{F}3\text{O}3\text{S} $, with a molecular weight of ~312.2 g/mol (estimated). The trifluoromethoxy group (-OCF$_3$) enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for drug development .

Properties

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O3S/c13-12(14,15)18-8-3-1-2-7(6-8)9-4-5-10(19-9)11(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAXDPBEGZAJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261747-75-4
Record name 5-[3-(trifluoromethoxy)phenyl]thiophene-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid typically involves the following steps:

    Suzuki-Miyaura Coupling: This reaction is commonly used to form the carbon-carbon bond between the trifluoromethoxyphenyl group and the thiophene ring.

    Oxidation: The thiophene ring can be oxidized to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Sulfoxides and Sulfones: Formed from the oxidation of the thiophene ring.

    Alcohols and Aldehydes: Formed from the reduction of the carboxylic acid group.

Scientific Research Applications

Reaction Conditions

  • Common Reagents : Palladium catalysts for coupling reactions, lithium aluminum hydride, and sodium borohydride for reduction.
  • Oxidizing Agents : Potassium permanganate and chromium trioxide are often used for oxidation processes.

Scientific Research Applications

5-[3-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid has diverse applications across several scientific disciplines, including:

Chemistry

  • Building Block for Organic Synthesis : It serves as a versatile building block in the synthesis of complex organic molecules and materials.

Biology

  • Antimicrobial and Anticancer Properties : Preliminary studies suggest potential bioactivity, leading to investigations into its antimicrobial and anticancer effects. The trifluoromethoxy group may enhance its interaction with biological targets.

Medicine

  • Drug Development : Explored for its potential therapeutic applications, particularly in designing molecules with improved pharmacokinetic properties. Its mechanism of action involves modulation of specific enzymes and receptors, influencing various biochemical pathways.

Industry

  • Advanced Materials Production : Utilized in the production of specialty chemicals and advanced materials such as organic semiconductors and polymers due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5-[3-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (XlogP) Toxicity (LD$_{50}$) References
5-[3-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid C${12}$H$7$F$3$O$3$S 312.2 (estimated) 3-(Trifluoromethoxy)phenyl ~4.7 (predicted) Not reported
5-(3-Fluorophenyl)thiophene-2-carboxylic acid C${11}$H$7$FO$_2$S 234.2 3-Fluorophenyl 2.8 Not reported
5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid C${18}$H${14}$FNO$4$S$2$ 399.4 4-Fluorophenyl, tosylamino 3.5 Not reported
4-Bromo-3-(carboxymethoxy)-5-(4-hydroxyphenyl)thiophene-2-carboxylic acid C${13}$H$9$BrO$_6$S 373.2 Bromo, carboxymethoxy, 4-hydroxyphenyl 1.9 Not reported
5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid C${12}$H$7$F$3$O$3$S 312.2 4-(Trifluoromethoxy)phenyl ~4.5 Not reported

Key Observations :

  • Lipophilicity: The trifluoromethoxy group in the target compound increases logP compared to non-fluorinated or mono-fluorinated analogs (e.g., 5-(3-fluorophenyl) analog has logP 2.8 vs. ~4.7 for the target compound), enhancing membrane permeability .
  • Steric Effects : Substituent position (3- vs. 4-trifluoromethoxyphenyl) alters steric interactions. For example, 5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylic acid (logP ~4.5) has slightly lower lipophilicity than the 3-substituted isomer, likely due to reduced steric hindrance .

Biological Activity

5-[3-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances the compound's lipophilicity, allowing for improved cellular penetration and interaction with biological targets. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula : C12H9F3O3S
  • Molecular Weight : 288.26 g/mol
  • IUPAC Name : this compound

This compound features a thiophene ring, a carboxylic acid functional group, and a trifluoromethoxy substituent, contributing to its unique reactivity and biological properties.

The mechanism of action for this compound involves several key interactions:

  • Molecular Targets : The compound interacts with various enzymes and receptors, modulating their activity. This modulation can influence multiple biochemical pathways, including those involved in cell signaling and metabolism.
  • Biochemical Pathways : It has been shown to affect pathways related to inflammation, cancer cell proliferation, and antimicrobial activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and CEM (human T-lymphocyte cells). The IC50 values for these activities indicate promising potency compared to standard chemotherapeutic agents .

Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer effects of this compound, researchers treated HeLa cells with varying concentrations of the compound. The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 μM, highlighting its potential as a therapeutic agent in oncology .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 10 μg/mL, suggesting its potential use in developing new antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

Compound NameStructural FeatureBiological Activity
5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acidTrifluoromethyl groupModerate anticancer activity
5-[3-(Methoxy)phenyl]thiophene-2-carboxylic acidMethoxy groupLower antimicrobial efficacy

The presence of the trifluoromethoxy group significantly enhances both stability and bioactivity compared to analogs with different substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[3-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid, and how can purity be maximized?

  • Methodology : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 3-(trifluoromethoxy)phenyl group to the thiophene core. Reaction conditions (temperature: 80–120°C; solvent: DMF or THF; catalysts: Pd(PPh₃)₄) must be optimized to minimize side products. Post-synthesis purification via column chromatography or recrystallization improves purity. Confirm purity using HPLC (≥95%) and structural integrity via 1^1H/13^13C NMR .

Q. How should researchers characterize the molecular structure and confirm substituent positioning?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Assign proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm; trifluoromethoxy group at δ 4.3–4.5 ppm).
  • X-ray crystallography : Resolve bond angles and spatial arrangement of the trifluoromethoxy group .
  • FT-IR : Validate carboxylic acid (C=O stretch: ~1700 cm⁻¹) and trifluoromethoxy (C-O-C: ~1250 cm⁻¹) functional groups .

Q. What are the stability and storage considerations for this compound?

  • Methodology : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the trifluoromethoxy group. Avoid exposure to strong bases/oxidizers. Monitor degradation via TLC or LC-MS over time. Use amber vials to shield from UV light, as thiophene derivatives are prone to photodegradation .

Advanced Research Questions

Q. How can derivatives of this compound be designed to enhance bioactivity (e.g., anti-inflammatory or antimicrobial properties)?

  • Methodology :

  • Structural modification : Replace the carboxylic acid with ester or amide groups to improve membrane permeability (e.g., methyl ester derivatives) .
  • Substituent screening : Introduce electron-withdrawing groups (e.g., nitro, halogen) at the 4-position of the phenyl ring to modulate electronic effects and target binding .
  • Biological assays : Test in vitro against COX-1/COX-2 for anti-inflammatory activity or bacterial strains (MIC assays) for antimicrobial potential. Validate selectivity via dose-response curves .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Purity verification : Re-evaluate compound purity (HPLC, elemental analysis) to rule out impurities as confounding factors.
  • Assay standardization : Compare results across multiple models (e.g., murine vs. human cell lines) and ensure consistent assay conditions (pH, incubation time).
  • Structural analogs : Benchmark against related compounds (e.g., 5-(trifluoromethyl)thiophene-2-carboxylic acid derivatives) to identify substituent-specific trends .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes?

  • Methodology :

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2 PDB: 5KIR) using software like AutoDock Vina. Validate predictions with mutagenesis studies .

Q. How can solubility challenges in aqueous assays be addressed without compromising bioactivity?

  • Methodology :

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility.
  • Prodrug strategies : Synthesize water-soluble salts (e.g., sodium carboxylate) or PEGylated derivatives. Confirm bioequivalence via parallel bioassays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[3-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid
Reactant of Route 2
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5-[3-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid

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